Lapaquistat

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

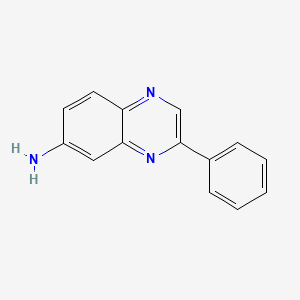

3-phenylquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-11-6-7-12-13(8-11)17-14(9-16-12)10-4-2-1-3-5-10/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTJRYBJJULOGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lapaquistat's Mechanism of Action in Cholesterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lapaquistat (B1674497) (TAK-475) is a potent, orally active inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting a step downstream of HMG-CoA reductase, the target of statins, this compound was developed to lower low-density lipoprotein cholesterol (LDL-C) with a potentially different side-effect profile. Clinical trials demonstrated that this compound effectively reduces LDL-C and other atherogenic lipoproteins in a dose-dependent manner. However, its development was halted due to concerns about hepatotoxicity at higher, more efficacious doses. This guide provides a detailed technical overview of this compound's mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated biochemical and experimental pathways.

Core Mechanism of Action

This compound acetate (B1210297) is a prodrug that is rapidly converted to its active metabolite, TAK-475 M-I. This active form is a highly specific, competitive inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1).[1] Squalene synthase catalyzes the first committed step in cholesterol synthesis, a two-step reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2]

By inhibiting this enzyme, this compound blocks the formation of squalene and all subsequent sterol intermediates, including cholesterol. The key consequences of this inhibition are:

-

Reduced de novo cholesterol synthesis: The primary mechanism is the direct blockage of the cholesterol production line.

-

Upregulation of LDL receptors: The resulting decrease in intracellular cholesterol levels leads to the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2). This transcription factor upregulates the expression of the LDL receptor gene, leading to increased clearance of LDL-C from the circulation.

-

Accumulation of FPP: The blockage of squalene synthesis leads to an accumulation of the upstream substrate, FPP. This has been a point of investigation regarding both potential alternative metabolic pathways and the observed side effects.

Unlike statins, which inhibit the pathway at an earlier stage (HMG-CoA reductase), this compound does not affect the synthesis of non-sterol isoprenoids derived from FPP, such as dolichol and ubiquinone (Coenzyme Q10), to the same extent.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy of this compound from preclinical and clinical studies.

| Parameter | Value | Species/System | Reference |

| IC50 (TAK-475 M-I) | 110 nmol/L | Human Primary Hepatocytes | [1] |

| de novo cholesterol synthesis inhibition | (inhibition of) |

Table 1: Preclinical Inhibitory Activity of this compound's Active Metabolite.

| Lipid Parameter | This compound Dose | Placebo-Subtracted Percent Change | Study Population | Reference |

| LDL-C | 25 mg/day | N/A (Limited data) | Pooled analysis of 12 clinical trials (n=6151) | [3] |

| 50 mg/day | -18.0% | Pooled analysis of 12 clinical trials (n=6151) | [4] | |

| 100 mg/day | -21.6% (monotherapy) | Pooled analysis of 12 clinical trials (n=6151) | [3] | |

| 100 mg/day | -18.0% (with statin) | Pooled analysis of 12 clinical trials (n=6151) | [3] | |

| Non-HDL-C | 100 mg/day | Significant reduction (P≤0.01) | Pooled analysis of monotherapy studies | [5] |

| Total Cholesterol | 100 mg/day | Significant reduction (P≤0.01) | Pooled analysis of monotherapy studies | [5] |

| Apolipoprotein B | 100 mg/day | Significant reduction (P≤0.01) | Pooled analysis of monotherapy studies | [5] |

| VLDL-C | 100 mg/day | Significant reduction (P≤0.01) | Pooled analysis of monotherapy studies | [5] |

| Triglycerides | 100 mg/day | Significant reduction (P≤0.01) | Pooled analysis of monotherapy studies | [5] |

Table 2: Summary of this compound's Effects on Lipid Parameters in Clinical Trials.

Experimental Protocols

Squalene Synthase Inhibition Assay (Radiolabeled Method)

This method is a standard approach to directly measure the enzymatic activity of squalene synthase and the inhibitory potential of compounds like this compound.

Objective: To determine the IC50 value of a test compound for squalene synthase.

Materials:

-

Microsomal preparations from rat liver (a rich source of squalene synthase) or recombinant human squalene synthase.

-

[1-³H]-Farnesyl pyrophosphate (radiolabeled substrate).

-

NADPH.

-

Assay buffer: e.g., potassium phosphate (B84403) buffer with MgCl₂ and a reducing agent like dithiothreitol.

-

Test compound (this compound) at various concentrations.

-

Scintillation cocktail and scintillation counter.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, NADPH, and the microsomal protein or recombinant enzyme.

-

Inhibitor Addition: Add the test compound (this compound) at a range of concentrations to different tubes. Include a vehicle control (e.g., DMSO).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [1-³H]-FPP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH). Saponify the mixture to hydrolyze lipids. Extract the non-saponifiable lipids, including the product squalene, using an organic solvent like hexane.

-

Quantification: Transfer the organic phase containing [³H]-squalene to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Cholesterol Synthesis Assay

This assay measures the effect of a compound on de novo cholesterol synthesis in a cellular context.

Objective: To assess the potency of a test compound in inhibiting cholesterol synthesis in cultured cells.

Materials:

-

Human hepatoma cell line (e.g., HepG2).

-

Cell culture medium and supplements.

-

[¹⁴C]-Acetate (radiolabeled precursor).

-

Test compound (this compound) at various concentrations.

-

Lipid extraction solvents (e.g., hexane:isopropanol).

-

Thin-layer chromatography (TLC) system.

-

Phosphorimager or scintillation counter.

Protocol:

-

Cell Culture: Plate HepG2 cells in multi-well plates and grow to a desired confluency.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Radiolabeling: Add [¹⁴C]-acetate to the cell culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS, lyse them, and extract the total lipids using an appropriate solvent system.

-

Lipid Separation: Separate the different lipid classes (cholesterol, fatty acids, etc.) from the extract using thin-layer chromatography (TLC).

-

Quantification: Visualize and quantify the amount of radiolabeled cholesterol using a phosphorimager or by scraping the corresponding band from the TLC plate and measuring the radioactivity with a scintillation counter.

-

Data Analysis: Determine the inhibition of cholesterol synthesis at each this compound concentration relative to the control and calculate the IC50 value.

Visualizations

Cholesterol Biosynthesis Pathway and this compound's Point of Inhibition

Caption: this compound inhibits squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.

Experimental Workflow for Squalene Synthase Inhibition Assay

Caption: A typical workflow for determining the inhibitory activity of this compound on squalene synthase.

Conclusion

This compound represents a mechanistically distinct approach to cholesterol-lowering by targeting squalene synthase. While its clinical development was terminated due to safety concerns, the extensive research into its mechanism of action provides valuable insights for the development of future lipid-modifying therapies. The data and methodologies presented in this guide offer a comprehensive technical resource for professionals in the field of drug discovery and development.

References

- 1. Anti-inflammatory and cytoprotective effects of a squalene synthase inhibitor, TAK-475 active metabolite-I, in immune cells simulating mevalonate kinase deficiency (MKD)-like condition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Squalene Synthase Inhibitor this compound Acetate: Could Anything Be Better Than Statins? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

The Discovery and Development of Lapaquistat (TAK-475): A Technical Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lapaquistat (TAK-475) is a potent, orally active inhibitor of squalene (B77637) synthase, an enzyme that catalyzes the first committed step in cholesterol biosynthesis. Developed by Takeda Pharmaceutical Company, this compound represented a novel therapeutic approach to hypercholesterolemia, distinct from the widely used statins that inhibit the upstream enzyme HMG-CoA reductase. By targeting a downstream step exclusive to sterol synthesis, this compound was designed to lower low-density lipoprotein cholesterol (LDL-C) without depleting essential non-sterol isoprenoids, potentially avoiding certain side effects associated with statins. Extensive preclinical and clinical development through Phase III demonstrated dose-dependent efficacy in lowering LDL-C. However, the development program was terminated in 2008 due to observations of potential liver injury at the most effective therapeutic dose. This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting a comprehensive case study in modern drug development.

Introduction: Targeting Cholesterol Synthesis Beyond Statins

Hypercholesterolemia, particularly elevated LDL-C, is a primary risk factor for atherosclerotic cardiovascular disease. For decades, the cornerstone of lipid-lowering therapy has been the statin class of drugs, which inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. While highly effective, statin therapy can be associated with side effects, such as myopathy, and does not achieve LDL-C goals in all patients.

This created a rationale for exploring alternative targets within the cholesterol biosynthesis pathway. Squalene synthase (also known as farnesyl-diphosphate farnesyltransferase) emerged as an attractive target. It catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate (B83284) (FPP) to form squalene. This is the first enzymatic step solely committed to sterol biosynthesis[1]. Inhibiting this step, downstream of FPP, would theoretically lower cholesterol production without affecting the synthesis of other essential molecules derived from FPP, such as ubiquinone (Coenzyme Q10) and dolichols, potentially offering a safer toxicity profile[1][2].

Discovery and Lead Optimization

The development of this compound originated from a medicinal chemistry program focused on identifying potent and selective squalene synthase inhibitors. The lead compounds were a series of 4,1-benzoxazepine (B1262346) derivatives[3].

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the initial benzoxazepine scaffold were performed to optimize potency and pharmacokinetic properties. Key findings from the SAR studies include[3][4][5]:

-

Stereochemistry: The absolute stereochemistry of the benzoxazepine core was critical for activity, with the (3R, 5S) configuration being essential[3].

-

Substituents on the 5-Phenyl Ring: Introduction of 2,3-dimethoxy groups on the 5-phenyl ring significantly enhanced inhibitory activity[3].

-

N-1 Position Substitution: Derivatives with isobutyl and neopentyl groups at the N-1 position of the benzoxazepine ring showed potent squalene synthase inhibition[3].

-

Prodrug Strategy: this compound (TAK-475) is the acetate (B1210297) prodrug of its active metabolite, T-91485. The piperidine-4-acetic acid moiety was introduced to improve oral bioavailability. After oral administration, TAK-475 is rapidly absorbed and hydrolyzed to the active acid form, T-91485, which is found in high concentrations in the liver, the primary site of cholesterol synthesis[4][5].

This optimization process led to the identification of 1-[[(3R,5S)-1-(3-acetoxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]acetyl]piperidine-4-acetic acid (this compound Acetate, TAK-475) as the clinical candidate.

Mechanism of Action

This compound's active metabolite, T-91485, is a competitive inhibitor of squalene synthase with respect to its substrate, farnesyl pyrophosphate (FPP)[4][5]. By blocking the conversion of FPP to squalene, it reduces the carbon flux towards cholesterol synthesis. This reduction in hepatic cholesterol leads to a compensatory upregulation of the LDL receptor (LDLR) gene, increasing the number of LDLRs on the surface of hepatocytes. This, in turn, enhances the clearance of LDL-C from the circulation.

Preclinical Development

This compound underwent extensive preclinical evaluation to characterize its potency, efficacy, and pharmacokinetic profile.

In Vitro Studies

The inhibitory activity of this compound and its active metabolite was assessed in various in vitro systems.

Table 1: In Vitro Inhibitory Activity of this compound (TAK-475) and its Metabolite (T-91485)

| Compound | Assay | System | IC₅₀ Value | Reference |

| Glycine Derivative (3a) | Squalene Synthase Inhibition | HepG2 Cells | 15 nM | [4][5] |

| β-alanine Derivative (3f) | Squalene Synthase Inhibition | HepG2 Cells | 15 nM | [4][5] |

| T-91485 | Cholesterol Biosynthesis | Human Skeletal Myocytes | 45 nM | [6][7] |

| T-91485 | Cholesterol Biosynthesis | RD (Rhabdomyosarcoma) Cells | 36 nM | [6] |

In Vivo Studies

The lipid-lowering efficacy of this compound was demonstrated in multiple animal models, including rodents, dogs, and non-human primates.

Table 2: In Vivo Efficacy of this compound (TAK-475) in Animal Models

| Species / Model | Dose | Duration | Key Findings | Reference |

| Rats | 2.9 mg/kg (p.o.) | - | ED₅₀ for inhibition of hepatic cholesterol synthesis | [4][5] |

| LDL Receptor Knockout Mice | ~30 mg/kg/day | 2 weeks | 19% reduction in non-HDL-C | [8] |

| LDL Receptor Knockout Mice | ~110 mg/kg/day | 2 weeks | 41% reduction in non-HDL-C | [8] |

| WHHL Rabbits | ~100 mg/kg/day | 4 weeks | 17% reduction in Total Cholesterol, 52% in Triglycerides | [8] |

| Marmosets | 30 mg/kg (p.o.) | 4 days | Significant reduction in non-HDL-C | [9] |

| Marmosets | 100 mg/kg (p.o.) | 4 days | Significant reduction in non-HDL-C and Triglycerides | [9] |

Pharmacokinetics

Pharmacokinetic studies in rats and dogs revealed that this compound has low oral bioavailability but is rapidly converted to its active metabolite, T-91485.

Table 3: Pharmacokinetic Parameters of this compound (TAK-475) in Animals

| Species | Dose | Bioavailability | Key Metabolite | Notes | Reference |

| Rats | 10 mg/kg (p.o.) | 3.5% | T-91485 (M-I) | High liver concentration of metabolite; primarily fecal excretion. | [6] |

| Dogs | 10 mg/kg (p.o.) | 8.2% | T-91485 (M-I) | High liver concentration of metabolite; primarily fecal excretion. | [6] |

Key Experimental Protocols

Squalene Synthase Inhibition Assay (Generalized Protocol)

This assay measures the ability of a compound to inhibit the conversion of FPP to squalene by a microsomal enzyme preparation.

-

Enzyme Preparation: Microsomes are prepared from rat liver or HepG2 cells by differential centrifugation. The microsomal pellet is resuspended in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing protease inhibitors.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing the microsomal preparation, NADPH, a magnesium ion cofactor (e.g., MgCl₂), and the substrate, radiolabeled [¹⁴C] or [³H]-farnesyl pyrophosphate ([¹⁴C]FPP).

-

Incubation: Test compounds (e.g., T-91485) at various concentrations are pre-incubated with the enzyme mixture at 37°C. The reaction is initiated by the addition of [¹⁴C]FPP.

-

Extraction and Quantification: After a set incubation time, the reaction is stopped (e.g., with KOH/ethanol). The lipid-soluble products, including [¹⁴C]squalene, are extracted using an organic solvent (e.g., hexane).

-

Analysis: The amount of [¹⁴C]squalene formed is quantified using liquid scintillation counting. The IC₅₀ value is calculated by plotting the percent inhibition against the log concentration of the inhibitor.

LDL Receptor Upregulation Assay in HepG2 Cells (Generalized Protocol)

This cell-based assay determines a compound's ability to increase LDL receptor activity on the surface of hepatocytes.

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).

-

Treatment: Cells are seeded in multi-well plates. After reaching a desired confluency, the medium is replaced with a lipoprotein-deficient serum (LPDS) medium containing various concentrations of the test compound (e.g., TAK-475 or T-91485) and incubated for 24-48 hours.

-

LDL Binding/Uptake: After treatment, cells are washed and incubated with medium containing fluorescently or radioactively labeled LDL (e.g., DiI-LDL or ¹²⁵I-LDL) at 37°C for 2-4 hours.

-

Washing and Lysis: Unbound LDL is removed by washing the cells extensively with a cold buffer. Cells are then lysed to release the internalized LDL.

-

Quantification: The amount of internalized labeled LDL is quantified using a fluorescence plate reader or a gamma counter. An increase in LDL uptake compared to vehicle-treated cells indicates an upregulation of LDL receptor activity.

Clinical Development

This compound was the only squalene synthase inhibitor to advance to Phase III clinical trials. The clinical program involved 39 studies and over 6,000 patients[10][11].

Efficacy

Data pooled from 12 Phase II and III trials demonstrated that this compound effectively lowered LDL-C and other atherogenic lipoproteins in a dose-dependent manner, both as a monotherapy and when co-administered with statins[11].

Table 4: Pooled Efficacy Data from Phase II/III Clinical Trials (Placebo-Subtracted % Change from Baseline)

| Parameter | This compound 50 mg (Monotherapy) | This compound 100 mg (Monotherapy) | This compound 50 mg (+ Statin) | This compound 100 mg (+ Statin) |

| LDL-C | -18% | -23% | -14% | -19% |

| Non-HDL-C | -16% | -21% | -13% | -17% |

| Total Cholesterol | -13% | -17% | -10% | -13% |

| Apolipoprotein B | -13% | -18% | -11% | -15% |

| Triglycerides | -10% | -14% | -10% | -14% |

| hs-CRP | -13% | -25% | -13% | -22% |

| Data derived from Stein et al., Circulation, 2011.[11] |

Safety and Discontinuation

The primary factor leading to the termination of the this compound development program was a signal of potential dose-limiting hepatotoxicity[10].

-

Liver Enzyme Elevations: In the pooled clinical trials, treatment with this compound 100 mg was associated with a higher incidence of alanine (B10760859) aminotransferase (ALT) elevations ≥3 times the upper limit of normal (ULN) compared to placebo (2.0% vs. 0.3%)[11].

-

Hy's Law Cases: Critically, two patients receiving the 100 mg dose met the criteria for Hy's Law (concurrent elevation of ALT >3x ULN and total bilirubin (B190676) >2x ULN without evidence of cholestasis), a strong predictor of severe drug-induced liver injury[11].

-

Decision to Halt: While the 50 mg dose did not show a similar risk of liver enzyme elevation, its LDL-C lowering effect was deemed insufficient for commercial viability in a competitive market[10]. Consequently, Takeda announced the discontinuation of this compound's development on March 28, 2008.

Conclusion and Future Perspective

The story of this compound (TAK-475) is a salient case study in pharmaceutical R&D. It demonstrates the successful application of rational drug design, progressing from a novel biological hypothesis to a potent, orally active clinical candidate that showed clear efficacy in large-scale clinical trials. The principle of inhibiting squalene synthase to lower LDL-C was validated.

However, the project also highlights the unpredictable challenges of drug development, where an adverse safety signal, in this case, potential hepatotoxicity, can halt a late-stage program despite proven efficacy. The dose-dependent liver enzyme elevations observed with the 100 mg dose could not be overcome, and the lower, safer dose was not sufficiently competitive.

Despite its failure to reach the market for hypercholesterolemia, the well-defined mechanism of this compound and its extensive characterization have opened doors for potential repurposing. Its ability to modulate the mevalonate pathway is now being explored for rare genetic inflammatory disorders like Mevalonate Kinase Deficiency (MKD) and as a host-directed therapy for parasitic diseases[10]. The comprehensive data package generated during its development continues to be a valuable resource for the scientific community, offering crucial insights into the complexities of cholesterol metabolism and the challenges of developing novel therapeutics.

References

- 1. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel 4,1-benzoxazepine derivatives with potent squalene synthase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 4,1-benzoxazepine derivatives as squalene synthase inhibitors and their inhibition of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. Lipid-lowering effects of TAK-475, a squalene synthase inhibitor, in animal models of familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trial.medpath.com [trial.medpath.com]

- 11. This compound acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Lapaquistat's Role in the Mevalonate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapaquistat (B1674497) (TAK-475) is a potent, orally active small molecule inhibitor of squalene (B77637) synthase, a critical enzyme in the mevalonate (B85504) pathway responsible for cholesterol biosynthesis. Developed as a cholesterol-lowering agent, this compound acts downstream of HMG-CoA reductase, the target of statins. This targeted mechanism of action prevents the conversion of farnesyl diphosphate (B83284) (FPP) to squalene, the first committed step in sterol biosynthesis. While demonstrating efficacy in lowering low-density lipoprotein cholesterol (LDL-C), the clinical development of this compound was halted due to concerns of potential hepatotoxicity at higher therapeutic doses. This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on the mevalonate pathway, and a summary of key preclinical and clinical findings. It includes detailed experimental protocols and quantitative data to serve as a resource for researchers in pharmacology and drug development.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular disease. Statins, which inhibit HMG-CoA reductase, are the cornerstone of lipid-lowering therapy. However, by acting early in the mevalonate pathway, statins can also reduce the synthesis of non-sterol isoprenoids, which may contribute to some of their side effects. Squalene synthase inhibitors, such as this compound, were developed to offer a more targeted approach to cholesterol reduction by inhibiting a later, committed step in the pathway. This was hypothesized to reduce cholesterol synthesis without significantly impacting the production of other essential molecules derived from the mevalonate pathway.

Mechanism of Action of this compound

This compound acetate (B1210297) is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, T-91485 (also referred to as M-I).[1] T-91485 is a potent inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1). This enzyme catalyzes the reductive dimerization of two molecules of farnesyl diphosphate (FPP) to form squalene. This is the first irreversible step dedicated solely to sterol biosynthesis. By inhibiting this enzyme, this compound effectively blocks the production of cholesterol. The resulting decrease in intracellular cholesterol levels is expected to upregulate the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL-C from the circulation.[1]

Signaling Pathway Diagram: The Mevalonate Pathway and this compound's Point of Inhibition

Caption: The mevalonate pathway, highlighting the inhibitory actions of statins and this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy and in vitro activity of this compound and its active metabolite.

Table 1: In Vitro and In Vivo Potency of this compound and its Active Metabolite (T-91485)

| Compound | Assay | Species/Cell Line | Endpoint | Value | Reference |

| This compound (TAK-475) | Cholesterol Synthesis Inhibition | HepG2 cells | IC50 | 150 nM | [1] |

| T-91485 | Cholesterol Synthesis Inhibition | HepG2 cells | IC50 | 152 nM | [1] |

| This compound (TAK-475) | Hepatic Cholesterol Biosynthesis Inhibition | Rat | ED50 | 2.9 mg/kg | [1] |

Table 2: Clinical Efficacy of this compound in Lowering LDL-C (Pooled Data from 12 Clinical Trials)

| Treatment | Dose | Duration | Mean % Change in LDL-C (vs. Placebo) | Reference |

| This compound Monotherapy | 50 mg/day | 12 weeks | -18% | [2] |

| This compound Monotherapy | 100 mg/day | 12 weeks | -23% | [2] |

| This compound + Statin | 50 mg/day | 24 weeks | -14% (additional reduction) | [2] |

| This compound + Statin | 100 mg/day | 24 weeks | -19% (additional reduction) | [2] |

Table 3: Adverse Events of Interest with this compound (100 mg/day)

| Adverse Event | This compound Group | Placebo/Control Group | Reference |

| Alanine Aminotransferase (ALT) ≥3x Upper Limit of Normal (ULN) on ≥2 consecutive visits | 2.0% - 2.7% | 0.3% - 0.7% | [3] |

| Meeting Hy's Law Criteria (Elevated ALT + Total Bilirubin) | 2 patients | 0 patients | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vivo Atherosclerosis Study in Hypercholesterolemic Rabbits

This protocol is based on the study by Shiomi et al. (2008).[4]

Experimental Workflow Diagram

Caption: Workflow for the in vivo atherosclerosis study of this compound in rabbits.

-

Animal Model: Male Watanabe Heritable Hyperlipidemic Myocardial Infarction-prone (WHHLMI) rabbits, aged 2 months.

-

Grouping and Treatment: Rabbits are randomly assigned to a control group or treatment groups receiving a diet supplemented with this compound acetate at 100 or 200 mg/kg body weight per day for 32 weeks.

-

Monitoring: Serum total cholesterol and triglyceride levels are measured enzymatically every 4 weeks.

-

Biochemical Analysis at Endpoint:

-

Lipoprotein Fractionation: Plasma lipoproteins (VLDL, LDL, HDL) are separated by ultracentrifugation.

-

Coenzyme Q10 Analysis: Coenzyme Q10 is extracted from plasma and tissues and analyzed by liquid chromatography/mass spectrometry/mass spectrometry (LC/MS/MS).

-

-

Histopathological and Immunohistochemical Analysis:

-

Coronary arteries and aortas are excised, fixed, and sectioned.

-

Sections are stained with hematoxylin (B73222) and eosin, and for specific markers (e.g., macrophages, oxidized lipoproteins, collagen).

-

Plaque composition is quantified using computer-assisted image analysis.

-

-

Gross Evaluation: The extent of xanthomas is visually assessed.

Squalene Synthase Inhibition Assay (General Protocol)

This is a general protocol for a fluorescent-based assay to determine the inhibitory activity of compounds like this compound on squalene synthase.

-

Principle: The activity of squalene synthase is determined by monitoring the consumption of NADPH, which is fluorescent, during the conversion of FPP to squalene.

-

Reagents:

-

Purified recombinant squalene synthase enzyme.

-

Farnesyl diphosphate (FPP) substrate.

-

NADPH.

-

Magnesium chloride (cofactor).

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

This compound (or other test inhibitors) at various concentrations.

-

-

Procedure:

-

In a microplate, combine the assay buffer, MgCl2, NADPH, and squalene synthase.

-

Add this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding FPP.

-

Immediately measure the fluorescence of NADPH (Excitation ~340 nm, Emission ~460 nm) at time zero and then at regular intervals for a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

-

The rate of decrease in fluorescence corresponds to the rate of NADPH consumption and thus the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the fluorescence data.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Measurement of Farnesyl Diphosphate (FPP) Levels by LC-MS/MS

This protocol describes a method for quantifying FPP in biological samples, which is expected to accumulate following squalene synthase inhibition.

Logical Relationship Diagram

Caption: Logical flow for the quantification of Farnesyl Diphosphate (FPP).

-

Sample Preparation:

-

Collect plasma or cell lysates.

-

Add an internal standard (e.g., 13C5-labeled FPP) to the samples.

-

Precipitate proteins and extract FPP using a solvent like methanol.

-

Centrifuge to remove precipitated proteins and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the extracted FPP using a reversed-phase high-performance liquid chromatography (HPLC) column (e.g., C18) with a gradient elution.

-

Mass Spectrometry: Detect and quantify FPP using a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode. Monitor specific precursor-to-product ion transitions for FPP and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of FPP.

-

Determine the concentration of FPP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound's development provided valuable insights into the therapeutic potential and challenges of targeting squalene synthase for hypercholesterolemia. Its specific mechanism of action downstream of HMG-CoA reductase represents a rational drug design approach to minimize off-target effects on the broader mevalonate pathway. While clinical development was halted due to safety concerns, the accumulated data on this compound's pharmacology, efficacy, and safety profile remain a significant resource for the scientific community. Furthermore, the understanding of its precise on-target effects has opened avenues for exploring its potential in other therapeutic areas, such as rare metabolic disorders. This technical guide serves as a comprehensive repository of this knowledge for future research and drug development endeavors.

References

- 1. Bioanalysis of farnesyl pyrophosphate in human plasma by high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry and hybrid quadrupole Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacokinetics of TAK-475, a Squalene Synthase Inhibitor, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

Lapaquistat's Impact on Farnesyl Diphosphate Conversion: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lapaquistat (B1674497) (TAK-475) is a potent, orally active inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting the conversion of farnesyl diphosphate (B83284) (FPP) to squalene, this compound represents a distinct mechanistic approach to lipid-lowering therapy compared to statins, which act further upstream by inhibiting HMG-CoA reductase. This targeted action prevents the depletion of essential non-sterol isoprenoids, a potential advantage in mitigating certain side effects associated with statins. This technical guide provides an in-depth analysis of this compound's effect on FPP conversion, including its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.

Mechanism of Action: Targeting a Key Step in Cholesterol Synthesis

This compound and its active metabolite, T-91485, are competitive inhibitors of squalene synthase (farnesyl-diphosphate farnesyltransferase). This enzyme catalyzes the first committed step in cholesterol biosynthesis, the head-to-head condensation of two molecules of farnesyl diphosphate to form presqualene pyrophosphate, which is subsequently reduced by NADPH to yield squalene. By blocking this conversion, this compound effectively curtails the production of cholesterol. A significant feature of this downstream inhibition is the preservation of the cellular pool of FPP, which is a precursor for other essential molecules, including dolichols, ubiquinone (Coenzyme Q10), and prenylated proteins. This contrasts with the mechanism of statins, which can deplete these vital isoprenoids.

dot

Caption: Cholesterol biosynthesis pathway highlighting the site of action for this compound.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been evaluated in both cellular and in vivo models. The following tables summarize key quantitative data on its efficacy.

Table 1: In Vitro Inhibition of Cholesterol Synthesis

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| This compound (TAK-475) | HepG2 | Cholesterol Synthesis | 150 | [1] |

| T-91485 (active metabolite) | HepG2 | Cholesterol Synthesis | 152 | [1] |

Table 2: In Vivo Inhibition of Hepatic Cholesterol Biosynthesis

| Compound | Animal Model | Endpoint | ED50 (mg/kg) | Reference |

| This compound (TAK-475) | Wistar Rats | Hepatic Cholesterol Biosynthesis | 2.9 | [2] |

Experimental Protocols

Detailed experimental protocols for assessing the inhibitory activity of compounds like this compound on squalene synthase are crucial for reproducible research. While specific proprietary protocols for this compound are not publicly available, the following represents a standard methodology for a radiolabel-based squalene synthase inhibition assay.

Squalene Synthase Inhibition Assay (Radiolabel-based)

Objective: To determine the in vitro inhibitory activity of a test compound on the conversion of [³H]-farnesyl pyrophosphate to squalene by squalene synthase.

Materials:

-

Enzyme Source: Microsomal fractions from rat liver homogenates or purified recombinant squalene synthase.

-

Substrate: [¹³H]-farnesyl pyrophosphate (FPP).

-

Cofactors: NADPH, MgCl₂.

-

Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

-

Test Compound: this compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation Cocktail.

-

Organic Solvent: Hexane or equivalent for extraction.

Procedure:

-

Enzyme Preparation: Prepare microsomal fractions from rat liver by differential centrifugation or use a commercially available purified recombinant squalene synthase.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, MgCl₂, NADPH, and the test compound at various concentrations.

-

Enzyme Addition: Add the enzyme preparation to the reaction mixture and pre-incubate for a specified time at 37°C.

-

Initiation of Reaction: Start the reaction by adding [¹³H]-FPP to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a strong base (e.g., KOH).

-

Extraction: Extract the lipid-soluble products, including [¹³H]-squalene, using an organic solvent like hexane.

-

Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

dot

References

Investigating the Downstream Effects of Squalene Synthase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalene (B77637) synthase (SQS), or farnesyl-diphosphate farnesyltransferase 1 (FDFT1), represents a critical enzymatic control point in the cholesterol biosynthesis pathway. It catalyzes the first committed step toward sterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. Inhibition of SQS has been a focal point for the development of lipid-lowering therapies, offering a distinct mechanism of action compared to statins. This technical guide provides an in-depth exploration of the downstream consequences of SQS inhibition, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the involved biochemical pathways and experimental workflows.

Introduction to Squalene Synthase and its Inhibition

Squalene synthase is a key enzyme in the intricate cholesterol biosynthesis pathway.[1][2] It is responsible for the conversion of two molecules of farnesyl diphosphate (B83284) (FPP) into squalene, which is the precursor to cholesterol and other sterols.[3] The inhibition of SQS presents a targeted approach to reducing cholesterol synthesis.[3] Unlike statins, which act earlier in the mevalonate (B85504) pathway by inhibiting HMG-CoA reductase, SQS inhibitors do not affect the production of non-sterol isoprenoids like geranylgeranyl pyrophosphate (GGPP).[2] These isoprenoids are vital for various cellular processes, including protein prenylation.[4]

The primary downstream effect of SQS inhibition is a decrease in intracellular cholesterol levels. This reduction triggers a compensatory upregulation of the low-density lipoprotein (LDL) receptor, leading to increased clearance of LDL cholesterol from the bloodstream.[5][6] Consequently, SQS inhibitors have been investigated as potential treatments for hypercholesterolemia.[6] However, the clinical development of some SQS inhibitors, such as lapaquistat (B1674497) (TAK-475), was halted due to concerns about hepatotoxicity.[2]

Quantitative Effects of Squalene Synthase Inhibition

The inhibition of squalene synthase leads to measurable changes in lipid profiles and cellular metabolite concentrations. The following tables summarize quantitative data from studies on two prominent squalene synthase inhibitors: this compound (TAK-475) and zaragozic acid.

Table 1: Effects of this compound (TAK-475) on Plasma Lipid Profiles

| Parameter | Treatment | Dosage | Duration | % Change from Baseline/Placebo | Reference |

| LDL-C | This compound Monotherapy | 100 mg/day | 12 weeks | ↓ 23.4% (vs. 1.8% in placebo) | [7] |

| This compound Monotherapy | 100 mg/day | - | ↓ 21.6% | [8] | |

| This compound + Atorvastatin | 100 mg/day | 24 weeks | ↓ 18.0% (additional reduction) | [8] | |

| This compound + Statin | 50 mg/day | 24 weeks | ↓ 14% (additional reduction) | [9] | |

| This compound + Statin | 100 mg/day | 24 weeks | ↓ 19% (additional reduction) | [9] | |

| Total Cholesterol | This compound + Statin | - | - | Significant reduction | [9] |

| Non-HDL-C | This compound + Statin | - | - | Significant reduction | [9] |

| Apolipoprotein B | This compound + Statin | - | - | Significant reduction | [9] |

| VLDL-C | This compound + Statin | - | - | Significant reduction | [9] |

| Triglycerides | This compound + Statin | - | - | Significant reduction | [9] |

Table 2: In Vitro and Preclinical Efficacy of Zaragozic Acids

| Inhibitor | Parameter | System | Value | Reference |

| Zaragozic Acid A | Apparent Ki | Rat Liver Squalene Synthase | 78 pM | [10] |

| IC50 | Cholesterol Synthesis in Hep G2 Cells | 6 µM | [11] | |

| ED50 | Hepatic Cholesterol Synthesis in Mice | 0.2 mg/kg | [10][11] | |

| Zaragozic Acid B | Apparent Ki | Rat Liver Squalene Synthase | 29 pM | [10] |

| IC50 | Cholesterol Synthesis in Hep G2 Cells | 0.6 µM | [11] | |

| Zaragozic Acid C | Apparent Ki | Rat Liver Squalene Synthase | 45 pM | [10] |

| IC50 | Cholesterol Synthesis in Hep G2 Cells | 4 µM | [11] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the cholesterol biosynthesis pathway, the mechanism of action of SQS inhibitors, and a typical experimental workflow for their evaluation.

Caption: Cholesterol biosynthesis pathway highlighting the central role of squalene synthase.

Caption: Downstream effects of squalene synthase inhibition.

Caption: Experimental workflow for evaluating novel squalene synthase inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream effects of squalene synthase inhibition.

In Vitro Squalene Synthase Activity Assay

This protocol describes a common method for measuring SQS activity by quantifying the conversion of radiolabeled farnesyl pyrophosphate (FPP) to squalene.

Materials:

-

Microsomal protein preparation (source of SQS)

-

[14C]-Farnesyl pyrophosphate ([14C]-FPP)

-

NADPH

-

Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, pH 7.5)

-

Squalene synthase inhibitor (test compound)

-

Scintillation cocktail and vials

-

Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel)

-

Developing solvent (e.g., hexane:ethyl acetate, 95:5)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH (final concentration ~1 mM), and the test compound at various concentrations.

-

Enzyme Addition: Add the microsomal protein preparation to the reaction mixture.

-

Initiation: Start the reaction by adding [14C]-FPP (final concentration ~10-20 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Termination and Extraction: Stop the reaction by adding a strong base (e.g., 15% KOH in 50% ethanol) and saponify at 65°C for 1 hour. Extract the lipids with a nonpolar solvent like hexane.

-

TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using the appropriate solvent system.

-

Quantification: Scrape the silica corresponding to the squalene band into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.

Cellular Cholesterol Synthesis Assay

This protocol outlines a method to measure the rate of de novo cholesterol synthesis in cultured cells using a radiolabeled precursor.

Materials:

-

Cultured cells (e.g., HepG2)

-

Cell culture medium and supplements

-

[14C]-Acetate or [3H]-Mevalonate

-

Squalene synthase inhibitor (test compound)

-

Lipid extraction solvents (e.g., hexane:isopropanol, 3:2)

-

TLC plates and developing solvent

-

Scintillation counter

Procedure:

-

Cell Seeding: Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Inhibitor Treatment: Treat the cells with the squalene synthase inhibitor at various concentrations for a predetermined period (e.g., 24 hours).

-

Radiolabeling: Add the radiolabeled precursor ([14C]-acetate or [3H]-mevalonate) to the culture medium and incubate for a specific duration (e.g., 2-4 hours).

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS and lyse them. Extract the total lipids using a suitable solvent system.

-

Lipid Separation: Separate the different lipid classes, including cholesterol, using TLC.

-

Quantification: Visualize the cholesterol spot (e.g., with iodine vapor), scrape the corresponding silica, and measure the incorporated radioactivity by scintillation counting.

-

Data Analysis: Normalize the radioactivity to the total protein content in each well and calculate the percentage of inhibition of cholesterol synthesis compared to the control.

Quantification of Plasma LDL Cholesterol

This section describes the common methods for measuring LDL cholesterol in plasma samples.

A. Friedewald Calculation: This is an estimation method that requires fasting lipid profile results.

-

Formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (all values in mg/dL).

-

Limitations: This calculation is inaccurate when triglyceride levels are very high (>400 mg/dL) or very low.[12]

B. Beta-Quantification (Reference Method): This is a multi-step process involving ultracentrifugation.

-

Ultracentrifugation: A plasma sample is ultracentrifuged to separate VLDL and chylomicrons (which float) from LDL and HDL.

-

Precipitation: The LDL in the infranatant is precipitated using a reagent like heparin-manganese chloride.

-

Cholesterol Measurement: The cholesterol content of the precipitate (LDL-C) is then measured enzymatically.

C. Direct Homogeneous Assays: These are automated methods that directly measure LDL-C in plasma without the need for centrifugation. They typically involve the use of specific detergents and enzymes that selectively react with LDL particles.

Western Blot Analysis for LDL Receptor Expression

This protocol details the steps to assess the protein expression levels of the LDL receptor in cells treated with a squalene synthase inhibitor.

Materials:

-

Cultured cells

-

Squalene synthase inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the LDL receptor

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the inhibitor, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane.

-

Antibody Incubation: Incubate the membrane with the primary antibody against the LDL receptor, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensity for the LDL receptor and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative change in expression.

Conclusion

The inhibition of squalene synthase offers a targeted approach to lowering cholesterol by directly blocking the sterol synthesis pathway. This leads to a reduction in intracellular cholesterol, upregulation of LDL receptors, and subsequent clearance of plasma LDL-C. A key advantage of SQS inhibitors over statins is the preservation of the non-sterol isoprenoid synthesis pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the downstream effects of squalene synthase inhibition. Further research in this area may lead to the development of novel therapeutics for hypercholesterolemia and other related metabolic disorders.

References

- 1. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uhcl-ir.tdl.org [uhcl-ir.tdl.org]

- 5. academic.oup.com [academic.oup.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

- 10. Quantitative determination of geranyl diphosphate levels in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aocs.org [aocs.org]

- 12. mdpi.com [mdpi.com]

Lapaquistat Acetate (TAK-475): A Technical Guide for Hypercholesterolemia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lapaquistat (B1674497) acetate (B1210297) (TAK-475) is a potent, orally active inhibitor of squalene (B77637) synthase, an enzyme that catalyzes the first committed step in cholesterol biosynthesis. Unlike statins, which inhibit the upstream enzyme HMG-CoA reductase, this compound was developed with the hypothesis that it could lower low-density lipoprotein cholesterol (LDL-C) with a reduced risk of side effects related to the depletion of non-sterol isoprenoids, such as myopathy. Extensive clinical trials in patients with primary hypercholesterolemia demonstrated that this compound effectively lowered LDL-C, both as a monotherapy and in combination with statins. However, its development was halted in 2008 due to observations of dose-dependent liver toxicity at higher doses. This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and relevant experimental methodologies for research purposes.

Mechanism of Action: Targeting Squalene Synthase

This compound's therapeutic target is squalene synthase (farnesyl-diphosphate farnesyltransferase), a key enzyme in the cholesterol biosynthesis pathway.[1] By inhibiting this enzyme, this compound blocks the conversion of farnesyl diphosphate (B83284) to squalene, a precursor to cholesterol.[2] This mechanism is distinct from that of statins, which act earlier in the pathway at HMG-CoA reductase.[2] The inhibition of squalene synthase leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL-C from the circulation.[3]

The rationale behind targeting a downstream step in the cholesterol synthesis pathway was to avoid the depletion of essential non-sterol isoprenoids, such as ubiquinone (Coenzyme Q10) and dolichols, which are also derived from the mevalonate (B85504) pathway.[2] It was hoped that this would lead to a better safety profile, particularly a lower incidence of myopathy, compared to statins.[4]

Signaling Pathway Diagram

Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for statins and this compound.

Preclinical Research Findings

In Vivo Efficacy in Animal Models

Atherosclerosis Prevention in Rabbits

Preclinical studies in Watanabe Heritable Hyperlipidemic (WHHLMI) rabbits, a model for coronary atherosclerosis, demonstrated the anti-atherosclerotic effects of this compound.[5] Young male WHHLMI rabbits were administered this compound acetate mixed with their diet for 32 weeks.[5]

Table 1: Key Findings from Preclinical Rabbit Study [5]

| Parameter | Control Group | This compound (100 mg/kg/day) | This compound (200 mg/kg/day) |

| Plasma Cholesterol | - | Decreased | Decreased |

| Plasma Triglycerides | - | Decreased | Decreased |

| Atherosclerosis Development | - | Suppressed | Suppressed |

| Plaque Composition | Macrophage/lipid-rich | Transformed to fibromuscular | Transformed to fibromuscular |

| Coenzyme Q10 Levels | - | Increased | Increased |

The study found that this compound not only delayed the progression of coronary atherosclerosis but also promoted a more stable plaque phenotype by increasing collagen content and reducing lipid and macrophage accumulation.[5]

Myotoxicity Studies in Guinea Pigs

To investigate the potential for a lower risk of myotoxicity compared to statins, studies were conducted in guinea pigs.[6] In one study, guinea pigs were treated with a high dose of cerivastatin (B1668405) (a statin known to have a higher risk of myopathy) with or without this compound for 14 days.[6]

Table 2: this compound's Effect on Statin-Induced Myotoxicity in Guinea Pigs [6]

| Treatment Group | Plasma Cholesterol Reduction | Creatine Kinase (CK) Levels |

| Cerivastatin (1 mg/kg) | 45% decrease | >10-fold increase |

| Cerivastatin + this compound (30 mg/kg) | - | Almost completely prevented the increase |

These results suggested that this compound could mitigate the myotoxic effects of statins, likely by not depleting mevalonate-derived isoprenoids.[6]

Clinical Research Findings

The clinical development program for this compound involved numerous Phase 2 and 3 trials. A pooled analysis of 12 of these trials, encompassing over 6,000 patients, provides a comprehensive overview of its efficacy and safety.[7]

Efficacy in Lowering LDL-C

This compound demonstrated a dose-dependent reduction in LDL-C, both as a monotherapy and when co-administered with statins.[7]

Table 3: Pooled Efficacy Data from Phase 2/3 Clinical Trials [7]

| Treatment (Duration) | N | Placebo-Corrected LDL-C Reduction |

| This compound 50 mg monotherapy (12 weeks) | - | 18% |

| This compound 100 mg monotherapy (12 weeks) | 298 | 21.6% - 23.4% |

| This compound 50 mg + Statin (24 weeks) | - | Additional 14% |

| This compound 100 mg + Statin (24 weeks) | - | Additional 18.0% - 19% |

This compound also showed beneficial effects on other lipid parameters, including reductions in non-HDL-cholesterol, total cholesterol, apolipoprotein B, and triglycerides.[3]

Safety and Tolerability

While generally well-tolerated at lower doses, the 100 mg dose of this compound was associated with concerns about liver toxicity, which ultimately led to the discontinuation of its development.[2]

Table 4: Key Safety Findings from Pooled Clinical Trial Data [7]

| Adverse Event | Placebo/Control | This compound 100 mg |

| Alanine Aminotransferase (ALT) ≥3x Upper Limit of Normal (ULN) on ≥2 consecutive visits (pooled efficacy studies) | 0.3% | 2.0% |

| Alanine Aminotransferase (ALT) ≥3x Upper Limit of Normal (ULN) on ≥2 consecutive visits (long-term study vs. low-dose atorvastatin) | 0.7% | 2.7% |

| Patients meeting Hy's Law criteria (elevated ALT + elevated total bilirubin) | - | 2 patients |

The 50 mg dose did not appear to carry the same risk of liver enzyme elevations.[3] There was no significant difference in the incidence of muscle-related side effects between this compound and placebo or statin monotherapy.[3]

Experimental Protocols

While the exact, detailed protocols used in the this compound clinical trials are not publicly available, this section provides standard methodologies for the key experiments conducted.

Clinical Trial Workflow

The clinical trials for this compound generally followed a standard workflow for lipid-lowering drugs.

Caption: A generalized workflow for the Phase 2/3 clinical trials of this compound.

Measurement of LDL-Cholesterol

Principle: LDL-C is typically measured in serum or plasma. The most common method in clinical laboratories is a direct homogeneous assay. This involves the use of detergents to selectively solubilize non-LDL lipoproteins, followed by enzymatic reactions to quantify the cholesterol specifically within the LDL particles.

Standard Protocol Outline:

-

Sample Collection: Collect whole blood in a serum separator tube or a tube containing EDTA.

-

Sample Processing: Centrifuge the blood sample to separate the serum or plasma.

-

Assay:

-

A reagent containing a sugar compound and a non-ionic surfactant is added to the sample to stabilize LDL particles.

-

A second reagent containing cholesterol esterase and cholesterol oxidase is added. This reagent acts on the non-LDL lipoproteins (HDL, VLDL, chylomicrons).

-

A third reagent containing a different detergent is added to release cholesterol from the LDL particles.

-

The cholesterol released from the LDL is then measured enzymatically, typically through a colorimetric reaction where the intensity of the color produced is proportional to the LDL-C concentration.

-

-

Quantification: The absorbance is read using a spectrophotometer, and the LDL-C concentration is calculated by comparing the reading to a calibrator of known concentration.

Measurement of Alanine Aminotransferase (ALT)

Principle: ALT activity is measured to assess liver function. The most common method is a kinetic assay based on the recommendations of the International Federation of Clinical Chemistry (IFCC). This involves monitoring the rate of NADH oxidation, which is coupled to the transamination reaction catalyzed by ALT.

Standard Protocol Outline: [3][8]

-

Sample Collection and Processing: As described for LDL-C measurement.

-

Assay:

-

The serum or plasma sample is mixed with a reagent containing L-alanine and α-ketoglutarate.

-

The ALT in the sample catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate (B1213749) and L-glutamate.

-

The rate of pyruvate formation is measured by adding lactate (B86563) dehydrogenase (LDH) and NADH. LDH catalyzes the reduction of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+.

-

-

Quantification: The rate of decrease in absorbance at 340 nm, due to the oxidation of NADH, is monitored using a spectrophotometer. The rate of this change is directly proportional to the ALT activity in the sample.

Histopathological Analysis of Atherosclerotic Plaques in Rabbits

Principle: To assess the effect of this compound on the development and composition of atherosclerotic plaques, coronary arteries from the experimental rabbits were examined microscopically.

Standard Protocol Outline: [9][10]

-

Tissue Collection: At the end of the treatment period, the rabbits are euthanized, and the hearts and aortas are excised.

-

Fixation: The coronary arteries are dissected and fixed in 10% neutral buffered formalin.

-

Processing and Embedding: The fixed tissues are dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin (B1166041) wax.

-

Sectioning: Thin sections (e.g., 5 µm) of the arteries are cut using a microtome.

-

Staining:

-

Hematoxylin and Eosin (H&E) Staining: For general morphology of the plaque, including the identification of the lipid core, fibrous cap, and calcification.

-

Masson's Trichrome Staining: To visualize and quantify collagen (fibrous tissue) within the plaque.

-

Immunohistochemistry: To identify specific cell types and proteins within the plaque. For example:

-

Anti-macrophage antibodies (e.g., RAM11): To identify and quantify macrophage infiltration.

-

Anti-smooth muscle actin antibodies: To identify smooth muscle cells.

-

-

-

Image Analysis: The stained sections are examined under a microscope, and images are captured. Computer-assisted image analysis is then used to quantify various plaque components, such as the percentage of the vessel wall occupied by the plaque, the size of the lipid core, and the area positive for specific immunohistochemical stains.

Conclusion and Future Perspectives

This compound acetate was a promising cholesterol-lowering agent that successfully validated squalene synthase as a therapeutic target for hypercholesterolemia. Its development was ultimately halted due to a narrow therapeutic window, with evidence of liver toxicity at the higher, more efficacious doses.[2] The extensive clinical data gathered for this compound provides valuable insights into the potential and the challenges of inhibiting this particular node in the cholesterol biosynthesis pathway.

For researchers, the story of this compound underscores the importance of thorough preclinical toxicology studies and the need to carefully consider the potential for accumulation of upstream metabolites when designing enzyme inhibitors. The preclinical findings on the mitigation of statin-induced myotoxicity also suggest that further research into combination therapies or alternative dosing strategies for squalene synthase inhibitors could be warranted. The available data and the methodologies outlined in this guide can serve as a valuable resource for future investigations into novel lipid-lowering therapies.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 3hbiomedical.com [3hbiomedical.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. This compound acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of a squalene synthase inhibitor, this compound acetate (TAK-475), on statin-induced myotoxicity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mmpc.org [mmpc.org]

- 9. This compound acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A histopathological analysis of the epidemiology of coronary atherosclerosis: an autopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of Lapaquistat: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapaquistat (TAK-475), a potent and selective inhibitor of squalene (B77637) synthase, represents a significant area of investigation in the landscape of lipid-lowering therapies. By targeting an enzyme downstream of HMG-CoA reductase, the target of statins, this compound was developed with the hypothesis that it could offer an alternative or complementary approach to managing hypercholesterolemia, potentially with a different side-effect profile. This technical guide provides an in-depth overview of the preclinical studies that have elucidated the efficacy of this compound in various animal models of dyslipidemia and atherosclerosis.

Core Mechanism of Action

This compound inhibits squalene synthase, the enzyme that catalyzes the conversion of farnesyl pyrophosphate to squalene. This is a critical step in the cholesterol biosynthesis pathway.[1][2] Inhibition of this enzyme leads to a decrease in hepatic cholesterol synthesis. This reduction in intracellular cholesterol upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[3][4][5] Unlike statins, which act earlier in the mevalonate (B85504) pathway, this compound does not affect the synthesis of isoprenoid intermediates essential for various cellular functions, a characteristic that was initially hoped to translate into a better safety profile, particularly concerning myotoxicity.[2][3]

Data Summary: Efficacy in Animal Models

The preclinical efficacy of this compound has been evaluated in a range of animal models, demonstrating significant effects on plasma lipid levels and the progression of atherosclerosis. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Plasma Lipids

| Animal Model | Dosage | Duration | Plasma Cholesterol Reduction | Plasma Triglyceride Reduction | Reference |

| WHHLMI Rabbits | 100 mg/kg/day | 32 weeks | 17.8% | 28% | [6] |

| 200 mg/kg/day | 32 weeks | 30.3% | 36.8% | [6] | |

| Homozygous LDL Receptor Knockout Mice | ~30 mg/kg/day (0.02% diet) | 2 weeks | 19% (non-HDL-C) | - | [7] |

| ~110 mg/kg/day (0.07% diet) | 2 weeks | 41% (non-HDL-C) | - | [7] | |

| Homozygous WHHL Rabbits | ~100 mg/kg/day (0.27% diet) | 4 weeks | 17% (Total) | 52% | [7] |

| Hypertriglyceridemic Fatty Rats | 30 mg/kg/day | 14 days | 27% | Significant Reduction | [6] |

| Marmosets | 30 mg/kg/day | 4 days | 23% (non-HDL-C) | 41% | [5][6] |

| Guinea Pigs (with Atorvastatin) | 30 mg/kg/day (this compound) + 30 mg/kg/day (Atorvastatin) | 14 days | 47% (Total) | - | [6] |

| Guinea Pigs (monotherapy) | 30 mg/kg/day | 14 days | 25% (Total) | - | [6] |

Table 2: Effects of this compound on Atherosclerotic Plaques in WHHLMI Rabbits (32 weeks)[6][8][9][10]

| Parameter | Treatment Group | Outcome |

| Plaque Composition | This compound (100 & 200 mg/kg/day) | Decreased accumulation of oxidized lipoproteins, macrophages, and extracellular lipids. |

| Increased collagen concentration, leading to more stable, fibromuscular plaques. | ||

| Protein Expression | This compound | Suppressed expression of matrix metalloproteinase-1 (MMP-1). |

| Suppressed expression of plasminogen activator inhibitor-1 (PAI-1). | ||

| Other Effects | This compound | Increased peripheral coenzyme Q10 levels. |

Experimental Protocols

Watanabe Heritable Hyperlipidemic (WHHLMI) Rabbit Study[8][9][10]

-

Animal Model: Young male WHHLMI rabbits, a model for spontaneous hypercholesterolemia and coronary atherosclerosis.

-

Dosing Regimen: this compound acetate (B1210297) was administered as a dietary supplement at doses of 100 or 200 mg per kg of body weight per day.

-

Treatment Duration: 32 weeks.

-

Key Assessments:

-

Serum lipid levels (cholesterol and triglycerides) were monitored every 4 weeks.

-

At the end of the treatment period, lipoprotein lipid and coenzyme Q10 levels were assayed.

-

Coronary atherosclerosis and xanthomas were examined histopathologically and immunohistochemically.

-

Plaque composition was quantitatively analyzed using computer-assisted image analysis.

-

LDL Receptor Knockout Mice Study[7]

-

Animal Model: Homozygous LDL receptor knockout mice, a model of familial hypercholesterolemia.

-

Dosing Regimen: this compound was administered as a diet admixture at concentrations of 0.02% and 0.07%, corresponding to approximate daily doses of 30 and 110 mg/kg.

-

Treatment Duration: 2 weeks.

-

Key Assessments: Plasma non-high-density lipoprotein (HDL) cholesterol levels were measured.

Hypertriglyceridemic Fatty Rat Study[6]

-

Animal Model: Female Wistar fatty rats, which exhibit higher non-HDL cholesterol and triglyceride levels compared to their lean littermates.[5]

-

Dosing Regimen: this compound was administered orally at a dose of 30 mg/kg for 14 days.[6]

-

Key Assessments: Plasma cholesterol levels were measured, and the LDL clearance rate was assessed.[6]

Visualizing the Pathways and Workflows

Cholesterol Biosynthesis Pathway and this compound's Point of Intervention

Caption: this compound inhibits squalene synthase, a downstream enzyme in cholesterol synthesis.

Proposed Mechanism of this compound's Anti-Atherosclerotic Effects

Caption: this compound's mechanism for reducing atherosclerosis and improving plaque stability.

Experimental Workflow for Assessing Anti-Atherosclerotic Efficacy

Caption: A typical experimental workflow for evaluating this compound's effect on atherosclerosis.

Conclusion

The preclinical data for this compound robustly demonstrate its efficacy in lowering plasma cholesterol and triglycerides across multiple relevant animal models. Furthermore, studies in the WHHLMI rabbit model provide compelling evidence for its anti-atherosclerotic effects, including the promotion of a more stable plaque phenotype. These findings underscore the potential of squalene synthase inhibition as a therapeutic strategy for dyslipidemia and atherosclerosis. While the clinical development of this compound was halted, the extensive preclinical research provides a valuable foundation for the continued exploration of this and other targets within the cholesterol biosynthesis pathway.

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Squalene Synthase Inhibitor this compound Acetate: Could Anything Be Better Than Statins? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Lipid-lowering effects of TAK-475, a squalene synthase inhibitor, in animal models of familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Lapaquistat and its Impact on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lapaquistat (TAK-475) is a potent and selective inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting a step downstream of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the target of statins, this compound was developed as a novel lipid-lowering agent. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on lipid metabolism as demonstrated in clinical and preclinical studies, and detailed methodologies for key experimental procedures relevant to its evaluation. While clinical development of this compound was halted due to hepatic safety concerns at higher doses, its unique mechanism of action continues to be of interest in lipid research.

Mechanism of Action

This compound inhibits squalene synthase, which catalyzes the conversion of two molecules of farnesyl pyrophosphate (FPP) to presqualene pyrophosphate and its subsequent reduction to squalene.[1] This is the first committed step in the biosynthesis of sterols, including cholesterol.[1] Unlike statins, which inhibit the production of mevalonate, this compound's downstream point of action theoretically avoids the depletion of non-sterol isoprenoids, which are important for various cellular functions.[2] The inhibition of cholesterol synthesis in the liver leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, resulting in increased clearance of LDL cholesterol (LDL-C) from the circulation.[2]

Impact on Lipid Metabolism: Quantitative Data

The efficacy of this compound in modulating lipid profiles has been evaluated in numerous clinical trials and preclinical studies. The following tables summarize the key quantitative findings.

Table 1: Clinical Efficacy of this compound on Lipid Parameters (Pooled Data from Phase II/III Trials)[2][3][4]

| Parameter | This compound Monotherapy (100 mg/day) | This compound (100 mg/day) + Statin | Placebo |

| LDL-C Reduction | -21.6% to -23.0% | -18.0% (additional reduction) | Minimal Change |

| Non-HDL-C Reduction | Significant Reduction | Significant Reduction | Minimal Change |

| Total Cholesterol Reduction | Significant Reduction | Significant Reduction | Minimal Change |

| Triglycerides (TG) Reduction | Significant Reduction | Significant Reduction | Minimal Change |

| Apolipoprotein B Reduction | Significant Reduction | Significant Reduction | Minimal Change |

| HDL-C Change | No significant change | No significant change | No significant change |

Table 2: Preclinical Efficacy of this compound in WHHLMI Rabbits (32-week treatment)[5]

| Parameter | This compound (100 mg/kg/day) | This compound (200 mg/kg/day) | Control |

| Serum Total Cholesterol (AUC) | -17.8% | -30.3% | No significant change |

| Serum Triglycerides (AUC) | -28.0% | -36.8% | No significant change |

| Plasma Coenzyme Q10 | 1.3-fold increase | 1.3-fold increase | No significant change |

| Liver Coenzyme Q10 | 1.6-fold increase | 1.9-fold increase | No significant change |

| Atherosclerotic Plaque Macrophage Content | -67% | -63% | No significant change |

| Atherosclerotic Plaque Extracellular Lipid | -60% | -51% | No significant change |

Table 3: Adverse Events of this compound (Pooled Clinical Trial Data)[2][3][4]

| Adverse Event | This compound (100 mg/day) | Placebo/Control |

| ALT/AST >3x Upper Limit of Normal (ULN) | 2.0% - 2.7% | ~0.3% |

| Meeting Hy's Law Criteria | 2 patients | 0 patients |

Signaling Pathways and Experimental Workflows